molecular formula C15H14N4OS B2557966 4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide CAS No. 1207010-63-6

4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide

Katalognummer: B2557966
CAS-Nummer: 1207010-63-6
Molekulargewicht: 298.36
InChI-Schlüssel: QHLZNFSPTYWWPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1H-Imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide is a heterocyclic benzamide derivative featuring an imidazole ring linked via a methylene bridge to the benzamide core, with a 3-methylisothiazole substituent at the amide nitrogen. The imidazole moiety is known for its role in coordination chemistry and bioactivity, while the isothiazole ring contributes to electronic diversity and metabolic stability . Characterization typically includes IR spectroscopy (confirming carbonyl and NH stretches), NMR (assigning aromatic and methyl protons), and elemental analysis .

Eigenschaften

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-11-8-14(21-18-11)17-15(20)13-4-2-12(3-5-13)9-19-7-6-16-10-19/h2-8,10H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLZNFSPTYWWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazole Ring: Starting from simple precursors like glyoxal and ammonia, the imidazole ring can be synthesized.

    Attachment of the Benzamide Group: This can be achieved through acylation reactions, where an amine reacts with a benzoyl chloride derivative.

    Introduction of the Methylisothiazole Moiety: This step might involve the reaction of a suitable thiazole precursor with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that compounds containing imidazole and isothiazole rings exhibit significant antimicrobial properties. The mechanism of action often involves interference with microbial cell wall synthesis or inhibition of critical enzymes.

Case Studies:

  • A study evaluating similar imidazole derivatives demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated potent activity, suggesting that modifications to the imidazole structure can enhance efficacy against various pathogens .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (µM)Target Organisms
4-Methylimidazole Derivative1.27Staphylococcus aureus
Benzimidazole Derivative2.54Escherichia coli
Isothiazole-containing Compound2.60Candida albicans

Anticancer Potential

The anticancer potential of imidazole derivatives has been widely studied, particularly due to their ability to inhibit key enzymes involved in cancer cell proliferation.

Research Findings:

  • A derivative similar to 4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide was assessed for its anticancer activity against human colorectal carcinoma cell lines (HCT116). Results indicated that certain modifications led to IC50 values lower than standard chemotherapeutics like 5-fluorouracil, highlighting their potential as effective anticancer agents .

Table 2: Anticancer Activity of Imidazole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Imidazole Derivative5.85HCT116
Isothiazole-Bearing Compound4.53HCT116
Standard Chemotherapy (5-FU)9.99HCT116

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, compounds containing imidazole and isothiazole have shown promise in various therapeutic areas:

Anti-inflammatory Activity:
Imidazole derivatives are known to exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines .

Antiviral Activity:
Some studies suggest that imidazole-containing compounds may possess antiviral properties, making them candidates for further investigation in the treatment of viral infections .

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with imidazole and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, coordination to metal ions, or other interactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Heterocyclic Diversity : The target compound’s imidazole-isothiazole combination is distinct from triazole-thiazole (9c) or thiadiazole-pyridine (8a) systems. The isothiazole ring may confer greater metabolic stability compared to isoxazole (10) due to sulfur’s electronegativity and resistance to oxidation .

Substituent Effects : The 3-methyl group on the isothiazole ring likely enhances lipophilicity compared to unsubstituted thiazoles (e.g., 9c). Bromophenyl (9c) or trifluoromethyl (5d) groups in analogs improve binding affinity via halogen bonding or hydrophobic interactions .

Amide Linkage : The benzamide backbone is conserved across analogs, but the N-substituent (e.g., 3-methylisothiazole vs. styryl in 10) modulates target selectivity.

Biologische Aktivität

4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide is a synthetic compound notable for its potential pharmacological applications, particularly in oncology and antimicrobial therapies. This compound integrates various heterocyclic structures, which are often associated with significant biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N4OSC_{12}H_{12}N_{4}OS, with a molecular weight of approximately 268.32 g/mol. Its structure includes an imidazole ring, a benzamide moiety, and a methylisothiazole group, contributing to its diverse biological interactions.

Property Value
Molecular FormulaC12H12N4OSC_{12}H_{12}N_{4}OS
Molecular Weight268.32 g/mol
SolubilityModerate in organic solvents
Melting PointExperimental determination required

The biological activity of 4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The imidazole and isothiazole rings are known to participate in various biochemical pathways, potentially influencing cell signaling and proliferation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar imidazole derivatives. For instance, compounds with imidazole substitutions have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HCC827, NCI-H358, A549
  • IC50 Values :
    • HCC827: 6.26 ± 0.33 µM
    • NCI-H358: 6.48 ± 0.11 µM
    • A549: Non-active at tested concentrations

These results suggest that modifications in the chemical structure can enhance or reduce the efficacy against specific cancer types, indicating a need for further optimization in drug design .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds featuring imidazole rings have been reported to exhibit activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Preliminary screening has indicated that derivatives with similar scaffolds can achieve minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL without exhibiting cytotoxic effects .

Case Studies

  • In Vitro Cytotoxicity Study :
    • A study evaluated the cytotoxicity of related compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay.
    • Results indicated that modifications in substituents significantly influenced activity, with some derivatives achieving IC50 values as low as 2.32μg/mL2.32\,\mu g/mL .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that the presence of specific functional groups enhances anticancer activity while maintaining selectivity towards cancer cells over normal fibroblast cells.
    • Further chemical modifications are recommended to improve selectivity and reduce potential toxicities .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing derivatives of 4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide to ensure high yield and purity?

  • Methodology : Use dry DMF as a solvent with anhydrous potassium carbonate (K₂CO₃) as a base, stirring at room temperature for 12–24 hours. Purification involves vacuum concentration, dissolution in ethyl acetate, and washing with water to remove unreacted reagents. For imidazole coupling, catalytic amounts of CuI or Pd catalysts may enhance regioselectivity .
  • Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry of reactants (e.g., 1:1.5 molar ratios of starting materials to base).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the imidazole and isothiazole moieties. For example, imidazole protons typically resonate at δ 7.2–7.8 ppm, while isothiazole protons appear at δ 6.5–7.0 ppm .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide group) .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, S content (deviation <0.4% acceptable) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodology : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in PBS or cell culture media. For hydrophobic derivatives, employ co-solvents like cyclodextrins or surfactants (e.g., Tween-80) at biocompatible concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when synthesizing novel derivatives?

  • Methodology : Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton signals. Compare experimental data with computational predictions (DFT calculations) for electronic environments . If discrepancies persist, recrystallize the compound or use HPLC to isolate stereoisomers .

Q. What methodological approaches are recommended for studying molecular docking interactions of this compound with target enzymes?

  • Methodology :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters : Optimize grid boxes to encompass the enzyme’s active site (e.g., ATP-binding pockets in kinases).
  • Validation : Compare docking poses with crystallographic data (e.g., PDB IDs in ) and validate via molecular dynamics simulations to assess binding stability .

Q. How do variations in alkylation agents during synthesis impact the biological activity of derivatives?

  • Methodology : Synthesize derivatives using diverse alkylating agents (e.g., iodoethane, 1-iodopropane) and evaluate their bioactivity via enzyme inhibition assays (IC50) or cellular cytotoxicity studies. Correlate steric/electronic effects of alkyl groups with activity trends .

Q. What strategies mitigate side reactions during the coupling of imidazole and isothiazole moieties?

  • Methodology :

  • Protecting Groups : Temporarily protect reactive sites on imidazole (e.g., using Boc groups) to prevent undesired alkylation .
  • Catalytic Systems : Employ Pd/Cu catalysts to enhance coupling efficiency and reduce byproducts like disubstituted imidazoles .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo studies be interpreted?

  • Methodology : Assess pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) and bioavailability. Use LC-MS to quantify compound levels in plasma/tissues. If in vitro activity is high but in vivo efficacy is low, consider prodrug strategies or formulation optimization .

Q. Why do computational predictions of logP values differ from experimental measurements for certain derivatives?

  • Methodology : Re-evaluate computational models (e.g., adjust atom contribution parameters in ClogP calculators). Experimentally determine logP via shake-flask assays with octanol/water partitioning, accounting for ionization at physiological pH .

Tables for Key Data

Derivative Synthetic Yield (%) IC50 (µM) Key Modification Reference
Parent Compound8512.3 ± 1.2N/A
Ethyl-Substituted728.9 ± 0.7Alkylation at imidazole N1
Fluoro-Benzamide685.4 ± 0.3Fluorine at benzamide para position

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.